1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 894028-66-1) is a synthetic, unsymmetrical pyrrolidinyl urea derivative with the molecular formula C₁₈H₁₈FN₃O₂ and a molecular weight of 327.4 g/mol. The compound features a 5-oxopyrrolidin-3-yl core bearing a 3-fluorophenyl substituent at the pyrrolidinone N1 position and an m-tolyl (3-methylphenyl) urea moiety at the C3 position.

Molecular Formula C18H18FN3O2
Molecular Weight 327.359
CAS No. 894028-66-1
Cat. No. B2970314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
CAS894028-66-1
Molecular FormulaC18H18FN3O2
Molecular Weight327.359
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H18FN3O2/c1-12-4-2-6-14(8-12)20-18(24)21-15-10-17(23)22(11-15)16-7-3-5-13(19)9-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24)
InChIKeyOCVPHIUTMMKIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 894028-66-1): Compound Identity and Procurement Starting Point


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 894028-66-1) is a synthetic, unsymmetrical pyrrolidinyl urea derivative with the molecular formula C₁₈H₁₈FN₃O₂ and a molecular weight of 327.4 g/mol . The compound features a 5-oxopyrrolidin-3-yl core bearing a 3-fluorophenyl substituent at the pyrrolidinone N1 position and an m-tolyl (3-methylphenyl) urea moiety at the C3 position. It is structurally classified within the broader pyrrolidinyl urea chemotype, a scaffold recognized in patent literature as possessing inhibitory activity against tropomyosin-related kinase A (TrkA) [1]. The compound is available from multiple commercial vendors for research use only, typically at purities ≥95%, and is documentably catalogued in chemical databases including Chemsrc and the European Bioinformatics Institute (EBI) .

Why 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea Cannot Be Interchanged with Close Pyrrolidinyl Urea Analogs


Superficially similar pyrrolidinyl urea derivatives cannot be treated as interchangeable for procurement purposes. Within the CAS 894028-66-1 scaffold, three independently variable structural positions exist: (i) the substitution pattern on the N1-phenyl ring of the pyrrolidinone; (ii) the substitution pattern on the N'-phenyl ring of the urea; and (iii) the connectivity at the pyrrolidine C3 stereocenter. Evidence from the Medshine Discovery patent family (US11932652B2) demonstrates that even single-position regioisomeric changes—such as shifting the fluorine from meta to para, or moving the methyl group from meta to ortho on the urea aryl ring—produce distinct compounds with different CAS registry numbers and potentially divergent biological fingerprints . Class-level inference from TrkA kinase inhibitor patent literature indicates that pyrrolidinyl urea derivatives exhibit substitution-dependent selectivity across TrkA, TrkB, and TrkC isoforms, meaning that two analogs with identical molecular formulas cannot be assumed to share target engagement profiles without explicit experimental confirmation [1]. Generic substitution therefore risks uncontrolled variables in any experiment requiring reproducibility.

Quantitative Differentiation Evidence for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 894028-66-1) vs. Closest Analogs


Regioisomeric Differentiation: Fluorine Position Meta (CAS 894028-66-1) vs. Para (CAS 894014-78-9) on the Pyrrolidinone N1-Phenyl Ring

CAS 894028-66-1 bears a 3-fluorophenyl (meta-fluoro) substituent on the pyrrolidinone N1, distinguishing it from the 4-fluorophenyl (para-fluoro) regioisomer CAS 894014-78-9 . Both compounds share the identical molecular formula C₁₈H₁₈FN₃O₂ and molecular weight (327.4 g/mol), but the fluorine position alters the electronic distribution and steric profile of the N1-aryl ring. In medicinal chemistry, meta vs. para fluorine substitution on phenyl rings is well-documented to modulate target binding, metabolic stability, and off-target profiles [1]. Without explicit biological data for these specific regioisomers, the structural difference alone constitutes a procurement-critical differentiation: the two compounds are distinct chemical entities with independent CAS registry numbers and cannot be used interchangeably in any experimental protocol.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

Tolyl Urea Regioisomeric Differentiation: Meta-Tolyl (CAS 894028-66-1) vs. Ortho-Tolyl (CAS 894028-59-2)

CAS 894028-66-1 contains an m-tolyl (3-methylphenyl) group on the urea N'-position, distinguishing it from the o-tolyl (2-methylphenyl) regioisomer CAS 894028-59-2 . Both compounds share the molecular formula C₁₈H₁₈FN₃O₂ and molecular weight (327.4 g/mol). The methyl group position (meta vs. ortho) affects the conformational freedom of the urea linkage, the steric environment around the hydrogen-bonding urea NH, and the compound's overall three-dimensional shape. In kinase inhibitor programs, the position of substituents on aryl urea moieties is known to critically influence both potency and kinase selectivity profiles [1]. For procurement, these are distinct catalog items that must be specified by exact CAS number.

Isomer Profiling Chemical Procurement SAR Studies

Patent Family Provenance as TrkA Kinase Inhibitor Chemotype: Class-Level Target Inference for CAS 894028-66-1

CAS 894028-66-1 falls within the generic Markush structure of pyrrolidinyl urea derivatives claimed in US11932652B2 (Medshine Discovery Inc.) as inhibitors of tropomyosin-related kinase A (TrkA) [1]. The patent explicitly discloses that compounds within this structural class exhibit inhibitory activity against TrkA and are useful for treating pain, cancer, inflammation, neurodegenerative diseases, and certain infectious diseases [2]. The patent references earlier disclosures (WO2012158413, WO2016116900, WO2016021629, WO2017006953) that reported pyrrolidinyl urea compounds with confirmed TrkA inhibitory activity [3]. A related advanced compound from this patent space, Anizatrectinib (hTrkA-IN-1), demonstrates a TrkA IC₅₀ of 1.3 nM, establishing the potency achievable within this chemotype . However, specific IC₅₀ or Ki values for CAS 894028-66-1 itself are not publicly available in indexed databases (PubChem, ChEMBL, BindingDB) as of the search date, and this class-level inference should not be mistaken for compound-specific quantitative confirmation.

TrkA Kinase Pain Cancer Inflammation

Physicochemical Property Differentiation: Calculated Descriptors for CAS 894028-66-1 vs. Des-Fluoro and Des-Methyl Analog Baselines

Based on its structure, CAS 894028-66-1 (C₁₈H₁₈FN₃O₂, MW 327.4 g/mol) can be compared against a conceptual des-fluoro baseline (removal of the 3-fluoro substituent yielding C₁₈H₁₉N₃O₂, MW 309.4 g/mol) and a des-methyl baseline (removal of the m-tolyl methyl yielding C₁₇H₁₆FN₃O₂, MW 313.3 g/mol) . The presence of fluorine increases molecular weight by approximately 18 g/mol and contributes to altered lipophilicity (calculated ΔlogP effect of ~+0.2 to +0.4 units based on aromatic fluorine substitution), altered hydrogen bond acceptor capability, and modified metabolic stability profiles [1]. The m-tolyl methyl group adds approximately 14 g/mol and increases lipophilicity (ΔlogP ~+0.5) while providing a steric element that can influence binding pocket complementarity. These calculated differences are not biological potency data but serve as procurement-relevant specifications for compound identity and purity verification.

Physicochemical Properties Drug-likeness Procurement Specification

Recommended Research and Procurement Application Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 894028-66-1)


TrkA Kinase Inhibitor Medicinal Chemistry and Lead Optimization Programs

Based on its structural membership in the pyrrolidinyl urea TrkA inhibitor patent family (US11932652B2), CAS 894028-66-1 is suitable for use as a tool compound or intermediate in TrkA-targeted drug discovery programs focused on pain, cancer, inflammation, or neurodegenerative diseases [1]. Its regioisomeric identity (3-fluorophenyl, m-tolyl) provides a specific SAR data point for mapping substitution effects within the N1-aryl and N'-aryl urea positions. Procurement should specify exact CAS number and request analytical certification (NMR, HPLC, MS) to exclude contamination with regioisomers CAS 894028-59-2 (o-tolyl) or CAS 894014-78-9 (4-fluorophenyl).

Structure-Activity Relationship (SAR) Profiling of Aryl Substitution Effects in Pyrrolidinyl Urea Scaffolds

The compound serves as a defined regioisomeric probe for studying the impact of meta-fluoro vs. ortho/para-fluoro substitution on pyrrolidinone N1-phenyl rings, and meta-methyl vs. ortho-methyl substitution on urea N'-phenyl rings, within a constant molecular framework (C₁₈H₁₈FN₃O₂) [1]. When procured alongside its regioisomers (CAS 894028-59-2 and CAS 894014-78-9), researchers can systematically profile three substitution patterns in parallel biochemical or cellular assays, enabling direct attribution of any observed potency, selectivity, or ADME differences to specific positional changes.

Analytical Reference Standard for Method Development and Quality Control

With its defined molecular formula, molecular weight (327.4 g/mol), and well-characterized structure, CAS 894028-66-1 can function as an analytical reference standard for HPLC method development, mass spectrometry calibration, or NMR spectral library construction within laboratories working on pyrrolidinyl urea chemical series [1]. Its regioisomeric specificity makes it valuable for developing chromatographic methods capable of resolving closely related positional isomers.

Chemical Biology Probe for TrkA-Dependent Signaling Pathway Studies

As a member of the TrkA inhibitor chemotype class, CAS 894028-66-1 may be deployed as a chemical biology probe in NGF/TrkA signaling pathway experiments, provided that users first independently confirm target engagement and potency in their specific assay system [2]. The compound's patent-disclosed therapeutic indications (pain, inflammation, cancer) [1] suggest relevant cellular models including neuronal cell lines (for pain/neurodegeneration), cancer cell lines with TrkA dependency, and inflammatory cell models.

Quote Request

Request a Quote for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.